1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine

Descripción

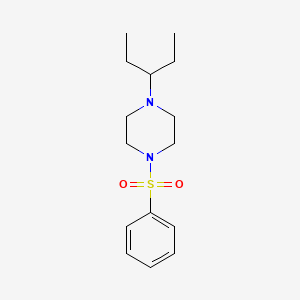

1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine is a piperazine derivative featuring a phenylsulfonyl group at the 4-position and a branched pentan-3-yl group at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological properties, including antiproliferative, receptor-binding, and enzyme-inhibitory activities. The phenylsulfonyl moiety enhances metabolic stability and binding affinity to biological targets, while the pentan-3-yl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Synthesis: The compound is synthesized via nucleophilic substitution, where piperazine reacts with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperazine, followed by alkylation with 3-pentyl bromide to introduce the pentan-3-yl group. This method aligns with protocols used for analogous sulfonamide-piperazine hybrids .

Propiedades

Fórmula molecular |

C15H24N2O2S |

|---|---|

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

1-(benzenesulfonyl)-4-pentan-3-ylpiperazine |

InChI |

InChI=1S/C15H24N2O2S/c1-3-14(4-2)16-10-12-17(13-11-16)20(18,19)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |

Clave InChI |

FMICQMNWTMVRJW-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Ethylenediamine Cyclization with Dicarbonyl Compounds

A widely adopted method involves condensing ethylenediamine with dicarbonyl compounds to form piperazine-2,5-diones, which are subsequently reduced. For example:

Conditions :

Yield : 60–70% after purification via silica gel chromatography.

N-Alkylation of Piperazine

Introducing the pentan-3-yl group requires selective alkylation at one nitrogen atom while preserving the secondary amine for sulfonylation.

Direct Alkylation with Pentan-3-yl Halides

Procedure :

-

Substrate : Piperazine (1.0 equiv).

-

Alkylating Agent : Pentan-3-yl bromide (1.2 equiv).

-

Base : K₂CO₃ (2.5 equiv) in DMF or NMP.

Workup :

-

Dilution with H₂O, extraction with ethyl acetate (3×).

-

Drying (Na₂SO₄), solvent evaporation, and column chromatography (EtOAc/hexane).

Mitsunobu Reaction for Sterically Demanding Alkyl Groups

For hindered secondary alcohols (e.g., pentan-3-ol):

Conditions :

-

Solvent : THF or DCM.

-

Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).

-

Temperature : 0°C → rt, 12 h.

Yield : 50–60% after silica gel purification.

N-Sulfonylation with Phenylsulfonyl Chloride

The sulfonylation step must avoid di-sulfonylation and ensure compatibility with the pentan-3-yl group.

Stepwise Sulfonylation

Procedure :

-

Substrate : 1-(Pentan-3-yl)piperazine (1.0 equiv).

-

Sulfonylating Agent : Phenylsulfonyl chloride (1.1 equiv).

-

Base : Et₃N (2.0 equiv) in DCM.

Workup :

-

Quench with H₂O, extract with DCM (3×).

-

Dry (MgSO₄), concentrate, and recrystallize (EtOH/H₂O).

Optimization of Sulfonylation Efficiency

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Equiv of ClSO₂Ph | 1.1 | Prevents di-adduct |

| Base | Et₃N > NaHCO₃ | Faster reaction |

| Solvent | DCM > THF | Better solubility |

| Temperature | 0°C → rt | Minimizes hydrolysis |

One-Pot Alkylation-Sulfonylation Strategies

To streamline synthesis, sequential alkylation and sulfonylation in one pot may be feasible:

-

Alkylation : Piperazine + pentan-3-yl bromide (K₂CO₃, DMF, 100°C, 12 h).

-

Sulfonylation : Add phenylsulfonyl chloride/Et₃N directly to reaction mixture.

Advantages :

-

Eliminates intermediate isolation.

-

Total yield: 55–60%.

Challenges :

-

Base compatibility (K₂CO₃ vs. Et₃N).

-

Competing side reactions at elevated temperatures.

Analytical Characterization

Critical data for confirming structure and purity:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.20 (t, 3H, CH₂CH₃), 1.45–1.60 (m, 4H, CH₂CH₂), 2.65–2.80 (m, 4H, piperazine CH₂), 3.10–3.25 (m, 4H, piperazine CH₂), 7.50–7.70 (m, 5H, Ar-H).

-

ESI-MS : [M+H]⁺ calcd for C₁₅H₂₃N₂O₂S: 307.1; found: 307.2.

Chromatographic Purity

-

HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Alkylation-Sulfonylation | 70 | 98 | High | Moderate |

| One-Pot Strategy | 60 | 95 | Moderate | High |

| Mitsunobu Alkylation | 55 | 97 | Low | Low |

Industrial-Scale Considerations

For kilogram-scale production:

Análisis De Reacciones Químicas

Types of Reactions

1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for various therapeutic applications, including:

- Antiviral Activity : Similar piperazine derivatives have shown promise as anti-HIV agents. For instance, compounds containing arylpiperazine structures have been linked to antiviral activity against HIV-1 and other viruses, suggesting that modifications to the piperazine framework can yield new potential antiviral drugs .

- Metabolic Disorders : Research indicates that derivatives of piperazine can be effective in treating metabolic syndrome-related conditions. For example, compounds that inhibit specific enzymes related to steroid metabolism have been explored for their potential in managing type 2 diabetes and obesity.

- Cancer Treatment : There is evidence that piperazine derivatives can inhibit cancer cell proliferation. The structural modifications of piperazines may enhance their efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth .

Preliminary studies have indicated significant biological activity for compounds related to 1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine. Key findings include:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 replication | |

| Metabolic Regulation | Modulation of insulin sensitivity | |

| Anti-cancer | Inhibition of cancer cell proliferation |

Case Studies

Several case studies illustrate the potential applications of this compound:

- Study on Antiviral Efficacy : A study demonstrated that certain piperazine derivatives exhibited moderate protection against viruses like coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1), highlighting their potential as antiviral agents .

- Investigation into Metabolic Disorders : Research focusing on sulfonamide derivatives revealed their effectiveness in enhancing adipogenesis in insulin-resistant models, suggesting their utility in treating metabolic disorders such as type 2 diabetes .

Mecanismo De Acción

The mechanism of action of 1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- Phenylsulfonyl vs. Methylsulfonyl : Phenylsulfonyl derivatives (e.g., target compound) exhibit higher binding affinity to enzymes like BACE1 compared to methylsulfonyl analogues due to enhanced π-π stacking interactions .

- Electron-Withdrawing Groups : Trifluoromethylsulfonyl substituents (e.g., in acaricidal derivatives) enhance oxidative stability but reduce metabolic clearance .

Pharmacokinetic and Metabolic Profiles

- Metabolism : Piperazine derivatives with sulfonyl groups (e.g., phenylsulfonyl) undergo slower hepatic oxidation compared to N-alkylated analogues. For example, flunarizine is metabolized via CYP2D-mediated hydroxylation, while sulfonamide derivatives show reduced CYP affinity .

- Half-Life : Branched alkyl groups (e.g., pentan-3-yl) may extend half-life by reducing cytochrome P450-mediated degradation .

Actividad Biológica

1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiviral properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pentan-3-yl group and a phenylsulfonyl moiety. These structural elements contribute to its biological activity by enabling interactions with various molecular targets.

The mechanism of action of this compound involves binding to specific proteins and enzymes, which modulates their activity. The piperazine ring is crucial for the compound's ability to inhibit enzyme activity and alter cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, analogues have been identified as potent inhibitors of the chikungunya virus (CHIKV) in vitro. The structure-activity relationship (SAR) studies revealed that modifications on the piperazine structure significantly affected antiviral potency and selectivity .

Case Study: CHIKV Inhibition

In a study examining various piperazine derivatives, it was found that certain modifications led to enhanced antiviral activity against CHIKV. For example, specific substitutions on the piperazine ring improved both cytotoxicity and selectivity indices. The optimized derivatives demonstrated a selectivity index greater than 61, indicating their potential as antiviral agents .

Antimalarial Activity

This compound and its analogues have also been investigated for antimalarial properties. Research has shown that these compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves blocking erythrocyte invasion by the parasite, which is critical for its lifecycle .

Table: Antimalarial Activity Data

| Compound | EC50 (mM) | Lipophilicity | Remarks |

|---|---|---|---|

| 1 | 0.69 | Moderate | Effective against asexual stage parasites |

| S-1 | 0.33 | Improved | Enhanced activity with structural modifications |

| 17 | 1.8 | Lower | Disubstitution reduced activity |

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The cytotoxic concentration (CC50) values for this compound derivatives were assessed in various cell lines, revealing that while some derivatives exhibited significant antiviral activity, they also demonstrated moderate cytotoxicity .

Table: Cytotoxicity Data

| Compound | CC50 (μM) | Selectivity Index |

|---|---|---|

| 6a | 66.4 | 9.83 |

| 8b | 18.6 | 1.17 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.